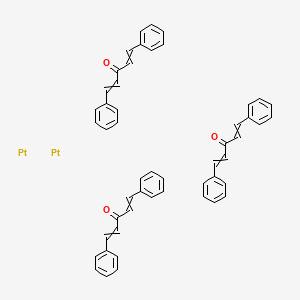

Tris(dibenzylideneacetone)diplatinum(0)

Description

Historical Context and Significance of Zerovalent Platinum Complexes

The field of organoplatinum chemistry encompasses the study of compounds containing a platinum-carbon bond and their application as catalysts in organic reactions. wikipedia.org Organoplatinum compounds can exist in several oxidation states, from 0 to IV, with the +2 oxidation state being the most common. wikipedia.org Zerovalent platinum, or Pt(0), complexes have a rich history and are of particular importance.

Most organoplatinum(0) compounds feature alkene and alkyne ligands, which act as two-electron donors. wikipedia.org The bonding in these complexes, particularly with acetylenes, can be described by a modified Dewar–Chatt–Duncanson model. rsc.org A notable characteristic of organoplatinum compounds is their relative stability compared to their palladium counterparts, which can make them less active as catalysts in some instances. wikipedia.org

Heterogeneous catalysts based on platinum are cornerstones of the petrochemical industry, and it is widely believed that these reactions proceed through surface-bound organoplatinum intermediates. wikipedia.org In the realm of homogeneous catalysis, platinum complexes are crucial for processes like hydrosilylation, with mechanisms often involving intermediates with hydride, silyl (B83357), and alkene ligands. wikipedia.org Although less common than their palladium equivalents, zerovalent platinum complexes are indispensable in specific catalytic applications and for the synthesis of other platinum-containing compounds. The development of these complexes has been driven by the need for stable and soluble sources of Pt(0) that can be readily used in synthesis.

Role of Tris(dibenzylideneacetone)diplatinum(0) as a Pt(0) Precursor and Catalyst

Tris(dibenzylideneacetone)diplatinum(0), often abbreviated as Pt₂(dba)₃, serves as a critical precursor for generating catalytically active Pt(0) species. nih.gov The dibenzylideneacetone (B150790) (dba) ligands, being alkenes, are easily displaced, allowing the platinum center to participate in catalytic cycles. This property makes Pt₂(dba)₃ a versatile starting material for a wide range of platinum-catalyzed reactions. wikipedia.org

The primary application of Tris(dibenzylideneacetone)diplatinum(0) is in catalysis, particularly in the realm of organic synthesis and cross-coupling reactions. myskinrecipes.com It is instrumental in creating efficient platinum-based catalysts for producing pharmaceuticals, fine chemicals, and advanced materials. myskinrecipes.com The unique structure of this complex facilitates the selective activation of chemical bonds, rendering it valuable for processes such as hydrogenation and the formation of carbon-carbon bonds. myskinrecipes.com

While the palladium analogue, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is more extensively used and studied as a catalyst for a multitude of cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions, the platinum complex provides an alternative with different reactivity and stability profiles. wikipedia.orgsamaterials.comsigmaaldrich.com The study of Pt₂(dba)₃ and its catalytic activity is an ongoing area of research, aimed at exploring new catalytic pathways and enhancing reaction efficiencies in industrial applications. myskinrecipes.comnih.gov

Recent studies using NMR spectroscopy and molecular modeling have provided deeper insights into the complex three-dimensional structure and dynamic behavior of Pt₂(dba)₃ in solution. nih.gov These investigations have shown that the complex undergoes rapid dynamic rearrangements, a property that can influence its reactivity as a catalyst precursor. nih.gov

Compound Properties

| Property | Value | Reference |

| Chemical Formula | C₅₁H₄₂O₃Pt₂ | myskinrecipes.comstrem.com |

| Molecular Weight | 1093.03 g/mol | myskinrecipes.comstrem.com |

| CAS Number | 63782-74-1 | myskinrecipes.comstrem.com |

| Appearance | Dark-purple/brown solid | wikipedia.org |

| Common Abbreviation | Pt₂(dba)₃ | nih.gov |

Comparison of Diplatinum and Dipalladium dba Complexes

| Feature | Tris(dibenzylideneacetone)diplatinum(0) | Tris(dibenzylideneacetone)dipalladium(0) |

| Metal Center | Platinum (Pt) | Palladium (Pd) |

| Common Use | Precursor for Pt(0) catalysts, used in hydrogenation and C-C bond formation. myskinrecipes.com | Widely used catalyst for cross-coupling reactions (Suzuki, Heck, etc.). wikipedia.orgsamaterials.comsigmaaldrich.com |

| Relative Stability | Generally more stable than the palladium analogue. wikipedia.org | Less stable, making it more reactive as a catalyst. wikipedia.org |

| Research Focus | Structure, dynamic behavior, and exploring novel catalytic applications. nih.gov | Extensive application in a vast number of established organic reactions. sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,5-diphenylpenta-1,4-dien-3-one;platinum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSNBHPFGNSWPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H42O3Pt2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tris Dibenzylideneacetone Diplatinum 0

Established Synthetic Pathways

The most common and well-established method for synthesizing tris(dibenzylideneacetone)diplatinum(0) involves the reaction of a platinum(II) or platinum(IV) precursor with the dba ligand in the presence of a reducing agent. This approach leverages the ability of dibenzylideneacetone (B150790) to stabilize the platinum(0) oxidation state through its olefinic double bonds.

Reaction of Dibenzylideneacetone with Platinum Precursors (e.g., Chloroplatinic Acid)

A frequently employed platinum precursor for the synthesis of Pt₂(dba)₃ is chloroplatinic acid (H₂PtCl₆). fishersci.com The general principle of this synthesis involves the reduction of the platinum(IV) center to platinum(0) in the presence of dibenzylideneacetone, which then coordinates to the metal center.

While specific, detailed protocols for the synthesis of Tris(dibenzylideneacetone)diplatinum(0) are not as widely published as for its palladium analogue, the reaction is generally understood to proceed by dissolving chloroplatinic acid in a suitable solvent, followed by the addition of dibenzylideneacetone and a reducing agent. The choice of solvent and reducing agent is critical to the success of the synthesis, influencing both the reaction rate and the purity of the final product.

A general representation of the reaction can be depicted as follows:

2 H₂PtCl₆ + 3 (C₆H₅CH=CH)₂CO + Reducing Agent → Pt₂[(C₆H₅CH=CH)₂CO]₃ + Byproducts

Key parameters that are typically optimized for this type of reaction include:

| Parameter | Considerations |

| Platinum Precursor | Chloroplatinic acid is a common choice, though other platinum salts like potassium tetrachloroplatinate(II) (K₂PtCl₄) can also be utilized, potentially offering milder reaction conditions. |

| Solvent | A solvent that can dissolve both the platinum precursor and dibenzylideneacetone is required. Alcohols, such as ethanol or methanol, are often used. |

| Reducing Agent | Various reducing agents can be employed, with common examples including hydrazinium salts or sodium borohydride. The choice of reducing agent can significantly impact the reaction kinetics and the formation of byproducts. |

| Reaction Temperature | The reaction is typically carried out at elevated temperatures to facilitate the reduction of the platinum center and the coordination of the dba ligand. |

| Reaction Time | Sufficient time must be allowed for the complete formation of the complex, which can be monitored by techniques such as thin-layer chromatography (TLC). |

| Atmosphere | Due to the air-sensitive nature of the platinum(0) complex, the reaction is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. |

Advanced Synthetic Approaches and Yield Optimization

Research into the synthesis of platinum(0) olefin complexes continues to explore more efficient and reliable methods. While specific advanced methodologies for Pt₂(dba)₃ are not extensively documented in publicly available literature, general strategies for improving the synthesis of related organometallic complexes can be considered.

One-Pot Syntheses: The development of one-pot procedures, where the platinum precursor is reduced and complexed in a single step without the isolation of intermediates, is a common goal in synthetic chemistry. For Pt₂(dba)₃, this would involve carefully controlling the addition of reagents and reaction conditions to drive the reaction to completion and minimize the formation of impurities.

Yield Optimization: Maximizing the yield of high-purity Pt₂(dba)₃ is a primary objective. Key factors influencing the yield include:

Stoichiometry of Reactants: Precise control over the molar ratios of the platinum precursor, dibenzylideneacetone, and the reducing agent is crucial. An excess of the dba ligand is often used to ensure complete complexation of the platinum centers.

Purity of Reagents: The use of high-purity starting materials is essential to prevent the introduction of impurities that can be difficult to remove from the final product.

Reaction Conditions: Systematic optimization of temperature, reaction time, and mixing can significantly improve the yield and reproducibility of the synthesis.

Work-up Procedure: The method used to isolate the product from the reaction mixture can have a substantial impact on the final yield. Efficient precipitation and filtration techniques are necessary to minimize product loss.

Purification and Handling Considerations

Tris(dibenzylideneacetone)diplatinum(0) is an air-sensitive solid, and its purification and handling require specialized techniques to prevent decomposition.

Purification:

The primary method for purifying crude Pt₂(dba)₃ is recrystallization . The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below, allowing for the formation of well-defined crystals upon cooling. Common solvents for the recrystallization of organometallic complexes include aromatic hydrocarbons (e.g., toluene), chlorinated solvents (e.g., dichloromethane), or mixtures of solvents. The process is typically carried out under an inert atmosphere.

Washing the isolated solid with appropriate solvents can also help to remove soluble impurities.

Handling:

Given its sensitivity to oxygen, all manipulations of Pt₂(dba)₃ should be performed under an inert atmosphere. This is typically achieved using either a glovebox or Schlenk line techniques .

Glovebox: A glovebox provides a sealed environment filled with an inert gas (usually argon or nitrogen) where the compound can be handled without exposure to air.

Schlenk Line: A Schlenk line is a dual-manifold system that allows for the evacuation of air from glassware and its replacement with an inert gas. This technique is commonly used for carrying out reactions and manipulations of air-sensitive compounds.

When handling Pt₂(dba)₃:

Use pre-dried and deoxygenated solvents.

Employ glassware that has been oven-dried or flame-dried under vacuum to remove any adsorbed moisture.

Store the compound in a sealed container under an inert atmosphere, typically in a freezer to minimize thermal decomposition.

Structural Elucidation and Dynamic Behavior of Tris Dibenzylideneacetone Diplatinum 0

Coordination Geometry and Ligand Conformations

The solid-state structure of Pt₂(dba)₃ consists of a diplatinum core where the two platinum atoms are bridged by the three dibenzylideneacetone (B150790) (dba) ligands. The Pt(0) centers achieve a stable electron configuration by coordinating with the alkene components of the dba ligands.

Characterization of Dibenzylideneacetone Ligand Conformations (s-cis,s-trans; s-trans,s-cis; s-trans,s-trans)

s-trans,s-trans : Both styryl groups are oriented trans with respect to the carbonyl group.

s-cis,s-trans and s-trans,s-cis : One styryl group is cis and the other is trans relative to the carbonyl group.

The presence of these specific conformers has been elucidated through advanced two-dimensional NMR techniques, which allow for the differentiation of the unique proton signals corresponding to each ligand type.

Ligand Orientation around the Diplatinum Backbone

The three dba ligands, in their distinct conformations, are arranged in a uniform orientation around the Pt-Pt axis. wikipedia.org This arrangement creates a propeller-like structure where the ligands envelop the diplatinum core. The platinum atoms are primarily bound to the alkene moieties of the dba ligands, forming a stable complex. wikipedia.org This uniform orientation is a key feature of the molecule's three-dimensional structure in solution.

Solution-Phase Dynamic Rearrangements (Fluxional Isomerization)

In solution, Pt₂(dba)₃ is not a static entity but undergoes rapid dynamic rearrangements, a phenomenon known as fluxional isomerization. wikipedia.org This behavior is evident in Exchange Spectroscopy (EXSY) NMR experiments, which show chemical exchange between the signals of olefinic protons from the different dba ligands. wikipedia.org The process involves the interconversion of the ligands, leading to an averaging of their magnetic environments at higher temperatures.

The activation energy for this dynamic rearrangement in Pt₂(dba)₃ has been experimentally measured, providing quantitative insight into the kinetics of the process.

| Complex | Activation Energy (Ea) |

|---|---|

| Tris(dibenzylideneacetone)diplatinum(0) | 19.9 ± 0.2 kcal/mol |

| Tris(dibenzylideneacetone)dipalladium(0) | 17.9 ± 0.2 kcal/mol |

This table presents the experimentally determined activation energies for the fluxional isomerization process in both the platinum and palladium dba complexes for comparison. wikipedia.org

Mechanistic Pathways of Ligand Exchange and Isomerization

The mechanism of ligand exchange and isomerization in organometallic complexes can generally proceed through several pathways. The primary distinction lies in whether a ligand fully dissociates from the metal center during the process.

A dissociative mechanism is a stepwise pathway analogous to the Sₙ1 reaction in organic chemistry. wikipedia.orgopenochem.org It is characterized by an initial, often rate-limiting, step where a ligand detaches from the metal complex. libretexts.orglibretexts.orgnumberanalytics.com This creates a coordinatively unsaturated intermediate with a lower coordination number. libretexts.orglibretexts.orgnumberanalytics.com In a subsequent, typically rapid step, a new ligand coordinates to this intermediate to form the final product. libretexts.orglibretexts.org

The general pathway for a dissociative substitution is: MLₙ ⇌ MLₙ₋₁ + L MLₙ₋₁ + L' → MLₙ₋₁L'

For the fluxional isomerization of Pt₂(dba)₃, a dissociative pathway would involve one of the dba ligands completely breaking its coordination to the diplatinum core, followed by its re-coordination in a different isomeric form or position. However, computational studies based on Density Functional Theory (DFT) have indicated that the dissociation of a dba ligand is energetically unfavorable and does not occur during the observed dynamic rearrangement. wikipedia.org

Semidissociative, or interchange, mechanisms represent a continuum between purely dissociative and purely associative pathways. wikipedia.org In an interchange dissociative (Iₔ) mechanism, the bond between the metal and the leaving ligand is significantly stretched in the transition state, but not fully broken, as the incoming ligand begins to associate. numberanalytics.com The process is characterized by the dominant influence of bond-breaking over bond-making in the transition state. This pathway avoids the formation of a distinct, stable intermediate with a lower coordination number.

In the context of Pt₂(dba)₃ isomerization, a semidissociative process might involve one of the coordinated double bonds of a dba ligand detaching from a platinum center, allowing for rotation or rearrangement, before re-coordinating without the entire ligand leaving the complex. While this is a plausible pathway for many organometallic rearrangements, DFT calculations for Pt₂(dba)₃ suggest a mechanism that is even more contained. The calculations indicate that the fluxional isomerization occurs through successive rotations of the dihedral angles formed by the carbonyl group and the C=C bonds of the ligands, without even partial dissociation. wikipedia.org This points towards an intramolecular rearrangement where the ligands shift their positions and conformations while remaining bound to the diplatinum core.

Rotational Mechanisms

In solution, Tris(dibenzylideneacetone)diplatinum(0) undergoes rapid dynamic rearrangements. These processes have been elucidated through advanced NMR spectroscopy, such as 2D EXSY (Exchange Spectroscopy), and supported by molecular modeling. The dynamic behavior is characterized by a fluxional isomerization involving the successive rotation of the dihedral angles formed by the carbonyl group and the C=C double bonds of the dibenzylideneacetone (dba) ligands. acs.org

A key finding from these studies is that the dynamic process does not involve the dissociation of the dba ligands from the diplatinum core. Instead, the ligands remain bound to the platinum centers while undergoing rotational motion. acs.org This intramolecular rearrangement is a critical aspect of the complex's reactivity and its utility as a catalyst precursor. The dba ligands themselves can adopt various conformations, including s-cis,s-trans, s-trans,s-cis, and s-trans,s-trans, which are uniformly oriented around the Pt₂ backbone in the stable complex. acs.org

For the analogous palladium complex, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which exhibits similar dynamic behavior, NMR studies have identified a fast rotation of the dba ligand around the alkene-palladium bond at room temperature. At elevated temperatures, an intramolecular diastereomer interconversion is observed, which involves an exchange of the alkene face coordinated to the metal, accompanied by an interchange between the coordinated and non-coordinated double bonds of the dba ligand. nih.gov

Activation Energy Studies of Dynamic Processes

The energy barriers associated with the dynamic rearrangements in Tris(dibenzylideneacetone)diplatinum(0) and its palladium analogue have been quantified through experimental measurements. These activation energies provide insight into the kinetics of the rotational mechanisms.

For the platinum complex, the activation energy for the dynamic rearrangement has been determined to be 19.9 ± 0.2 kcal/mol. acs.org In the case of the more commonly studied palladium complex, Pd₂(dba)₃, the activation energy for the equivalent process is slightly lower, estimated at 17.9 ± 0.2 kcal/mol. acs.org These values were derived from NMR spectroscopic data, which allows for the study of the rates of chemical exchange processes.

The following table summarizes the experimentally determined activation energies for the dynamic rearrangements of the platinum and palladium complexes.

| Compound | Dynamic Process | Activation Energy (kcal/mol) | Method of Determination |

| Tris(dibenzylideneacetone)diplatinum(0) (Pt₂(dba)₃) | Fluxional isomerization (ligand rotation) | 19.9 ± 0.2 | NMR Spectroscopy |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Fluxional isomerization (ligand rotation) | 17.9 ± 0.2 | NMR Spectroscopy |

Influence of Solvent and Temperature on Dynamic Rearrangements

The dynamic behavior of Tris(dibenzylideneacetone)diplatinum(0) in solution is influenced by both the solvent and the temperature. While detailed comparative studies on the effect of different solvents on the activation energy of the rotational mechanism are not extensively documented in the literature, general observations can be made from various studies.

Temperature: Variable-temperature (VT) NMR experiments are a primary tool for investigating these dynamic processes. researchgate.net As mentioned, certain rotational motions, such as the fast rotation of the dba ligand around the metal-alkene bond in the palladium analogue, are observed at room temperature. nih.gov More energy-intensive processes, like the interconversion of diastereomers, require elevated temperatures to occur at a rate observable by NMR. nih.gov This indicates that with increasing thermal energy, the complex can overcome higher activation barriers, leading to more complex dynamic rearrangements.

Information regarding Tris(dibenzylideneacetone)diplatinum(0) is currently limited in publicly available scientific literature.

While Tris(dibenzylideneacetone)diplatinum(0), with the chemical formula Pt₂(dba)₃, is recognized as a chemical compound and is commercially available, detailed research findings and specific applications in homogeneous catalysis, as outlined in the requested article structure, are not extensively documented in accessible sources. strem.comstrem.combldpharm.com The search for its specific roles in carbon-carbon bond forming reactions and hydrogenation reactions did not yield in-depth scientific studies or data tables.

The field of homogeneous catalysis is rich with information on the palladium analogue, Tris(dibenzylideneacetone)dipalladium(0) or Pd₂(dba)₃. sigmaaldrich.comchemeurope.comlabscoop.com This palladium complex is a widely used and versatile catalyst for a vast array of organic transformations, including various types of carbon-carbon bond forming reactions and hydrogenations. sigmaaldrich.comcymitquimica.com Extensive research has been published on its applications in Suzuki, Heck, Negishi, and Buchwald-Hartwig couplings, among others. sigmaaldrich.comchemeurope.com

Therefore, due to the scarcity of specific scientific literature and data for Tris(dibenzylideneacetone)diplatinum(0), it is not possible to generate the requested detailed article at this time. Further research and publication in the field of platinum-catalyzed reactions may provide the necessary information in the future.

Homogeneous Catalysis Mediated by Tris Dibenzylideneacetone Diplatinum 0

Other Catalytic Transformations

Beyond the well-established cross-coupling and carbonylation reactions, Tris(dibenzylideneacetone)diplatinum(0) [Pt₂(dba)₃] serves as a versatile catalyst precursor for a variety of other significant organic transformations. Its utility extends to the formation of oligomers and polymers from unsaturated monomers and the interconversion of various functional groups, showcasing the diverse reactivity of platinum(0) species in homogeneous catalysis.

Oligomerization and Polymerization

Tris(dibenzylideneacetone)diplatinum(0) is recognized as a precursor for platinum-based catalysts used in polymerization processes. lobachemie.com These reactions involve the linking of monomer units, such as olefins or alkynes, to form longer-chain molecules. The catalytic cycle typically involves the coordination of the monomer to the platinum(0) center, followed by insertion steps that lead to chain growth.

While the application of Pt₂(dba)₃ in polymerization is noted, detailed studies focusing specifically on this precursor for the oligomerization and polymerization of simple olefins are not as extensively documented as for other platinum catalysts or its palladium analogue. The field of olefin polymerization is vast, with catalyst development often focusing on early transition metals or specialized late-transition-metal complexes designed for high performance and control over polymer properties. dntb.gov.uaresearchgate.net Research in this area has led to the development of highly sophisticated catalysts capable of producing polyolefins with specific tacticities and molecular weights. mdpi.com

The synthesis of functionalized polyolefins, which incorporate polar groups, is a significant area of research aimed at improving polymer properties like adhesion and printability. mdpi.comresearchgate.net This is often achieved through the copolymerization of ethylene (B1197577) with polar-functionalized co-monomers. While late-transition-metal catalysts are favored for their tolerance to functional groups, specific examples detailing the use of Pt₂(dba)₃ in this context are limited in readily available literature.

Functional Group Interconversions

Tris(dibenzylideneacetone)diplatinum(0) is an effective catalyst precursor for various functional group interconversions, most notably in hydrosilylation and diboration reactions. These transformations are fundamental in organic synthesis for creating valuable organosilicon and organoboron compounds.

Hydrosilylation of Alkenes and Alkynes

The addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond is a highly important transformation for the synthesis of organosilanes. Pt₂(dba)₃ has been investigated as a catalyst precursor for this reaction. Research has shown that when used for the hydrosilylation of alkenes and alkynes, Pt₂(dba)₃ can form a "cocktail"-type catalytic system. nih.gov This means that the initial complex undergoes dynamic transformations in the reaction mixture, generating a variety of platinum-containing species, including both molecular complexes and platinum nanoparticles. nih.gov This mixture of active species collectively catalyzes the reaction, with performance levels that can be comparable to more commonly used platinum catalysts like Karstedt's catalyst. nih.gov

The hydrosilylation of alkynes catalyzed by platinum complexes can yield various products depending on the substrate and reaction conditions. The reaction typically involves the syn-addition of the silyl (B83357) and hydride groups across the triple bond.

Below is a table summarizing the hydrosilylation of phenylacetylene (B144264) with various silanes, a representative transformation in this category.

| Entry | Silane | Product(s) | Catalyst System | Yield (%) | Ref. |

| 1 | Triethylsilane | (E)-Triethyl(styryl)silane | Pt₂(dba)₃ | High | organic-chemistry.org |

| 2 | Phenylsilane | (E)-Phenyl(styryl)silane | Fe-based catalyst | 95 | |

| 3 | Tetramethyldisiloxane | (E)-1,1,3,3-Tetramethyl-1-(styryl)disiloxane | t-Bu₃P-Pt(DVDS) | High |

This table includes data from various platinum and other metal catalysts to illustrate the general transformation, as specific yield data for Pt₂(dba)₃ was not detailed in the primary source.

Diboration of Dienes

Another significant functional group interconversion catalyzed by a system derived from Pt₂(dba)₃ is the 1,4-diboration of dienes. This reaction involves the addition of a boron-boron compound, such as bis(pinacolato)diboron (B136004) (B₂pin₂), across a conjugated diene system. This process generates synthetically valuable allylboronates, which are versatile intermediates in organic synthesis.

In a notable example, Pt₂(dba)₃, in combination with a chiral phosphine (B1218219) ligand, was used to catalyze the enantioselective 1,4-diboration of a cis-diene, demonstrating the potential for creating stereochemically defined products.

Mechanistic Investigations of Tris Dibenzylideneacetone Diplatinum 0 Catalysis

Role of Active Species: Molecular vs. Nanoparticulate Platinum

A central theme in the study of Pt₂(dba)₃ catalysis is the debate over the nature of the true active species. It is now widely recognized that this precatalyst does not act as a single, stable entity. Instead, it can generate both soluble, molecular platinum complexes and solid-state platinum nanoparticles (PtNPs), both of which can exhibit catalytic activity. rsc.org

Under typical catalytic conditions, the Pt(0) species generated from Pt₂(dba)₃ can aggregate to form platinum nanoparticles. rsc.org This process is a key aspect of the catalyst's evolution in the reaction mixture. An efficient method for preparing supported PtNPs involves the direct deposition of Pt(0) from a Pt₂(dba)₃ solution onto a carbon support like graphite, which avoids the need for additional reducing agents or stabilizers that could contaminate the catalyst. researchgate.net

The characterization of these nanoparticles is crucial for understanding their catalytic role. Techniques such as electron microscopy (both scanning and transmission) and X-ray absorption fine structure (XAFS) analysis are commonly used. rsc.orgresearchgate.net These methods provide information on the size, morphology, and distribution of the nanoparticles. For example, studies have shown that the decomposition of Pt₂(dba)₃ in solution can form PtNPs with sizes ranging from 1.6 to 4.0 nm. rsc.orgresearchgate.net

| Precursor | Support/System | NP Formation/Observation | NP Size (avg.) | Characterization Technique(s) |

| Tris(dibenzylideneacetone)diplatinum(0) | Hydrosilylation reaction mixture | Observed during reaction | 1.6 - 2.6 nm | Electron Microscopy, X-ray Absorption Fine Structure (XAFS) rsc.org |

| Tris(dibenzylideneacetone)diplatinum(0) | Graphite | Deposition from solution | 3 - 4 nm | Electron Microscopy researchgate.net |

This table presents data on platinum nanoparticle formation from Tris(dibenzylideneacetone)diplatinum(0) as reported in cited research.

The dynamic transformations of Pt₂(dba)₃ create this "cocktail," which can achieve performance levels comparable to other well-known platinum catalysts. rsc.organanikovlab.ru This approach aligns with the principles of dynamic catalysis, where simple, readily available complexes like Pt₂(dba)₃ are used as precursors that evolve under reaction conditions to generate a highly effective catalytic system. rsc.org Processes such as the leaching of metal species from nanoparticles, aggregation of molecular complexes into nanoparticles, and the redeposition of species all contribute to the dynamic and evolving nature of the catalyst "cocktail". ananikovlab.ru

Rate-Determining Steps and Kinetic Studies (e.g., Alkyne Insertion in Hydrosilylation)

The catalytic prowess of Tris(dibenzylideneacetone)diplatinum(0), often denoted as Pt₂(dba)₃, is frequently tied to its dynamic behavior in solution, where it can act as a precursor to various catalytically active species. rsc.org Understanding the kinetics and rate-determining steps of reactions catalyzed by this complex is crucial for optimizing reaction conditions and outcomes. In the context of the hydrosilylation of alkynes, a significant industrial process, detailed mechanistic studies have been undertaken.

Computational Mechanistic Insights (DFT, Molecular Dynamics)

Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics (MD), has become an indispensable tool for elucidating the complex mechanisms associated with Pt₂(dba)₃ catalysis. These methods provide a molecular-level view of reaction pathways, transition states, and the electronic structure of intermediates that are often difficult to study experimentally. rsc.orgescholarship.org

These computational approaches are not limited to homogeneous species. Pt₂(dba)₃ is known to act as a precursor for platinum nanoparticles (PtNPs), which are themselves highly active catalysts. rsc.orgnih.govresearchgate.net DFT calculations have been used to model the binding of ligands to the surface of these nanoparticles. For example, calculations revealed a high bonding energy of up to –48 kcal mol⁻¹ for a bidentate amidinate ligand coordinating to two adjacent platinum atoms on a nanoparticle surface, which decreased to –28 ± 4 kcal mol⁻¹ for monodentate coordination. nih.gov This demonstrates the power of computational modeling in understanding the stability and structure of the catalytically active surface.

| Computational Method | System Studied | Key Insight |

| DFT Calculations | Alkyne Hydrosilylation by Pt₂(dba)₃ | Elucidation of mechanistic pathways and selectivity in ligand-free systems. rsc.org |

| Molecular Dynamics | Key intermediate in alkyne hydrosilylation | Demonstrated the reversibility of the oxidative addition stage. rsc.org |

| DFT Calculations | Amidinates on Pt Nanoparticles | Calculated high bonding energy (up to –48 kcal mol⁻¹) for bidentate ligands. nih.gov |

| DFT Calculations | Transition-metal complexes derived from Pt₂(dba)₃ | Showed that complex charge and metal identity influence electron delocalization. escholarship.org |

Influence of Ancillary Ligands and Additives on Catalytic Activity and Selectivity

The catalytic behavior of systems derived from Pt₂(dba)₃ can be profoundly modified by the presence of ancillary ligands and additives. These components can steer the reaction towards a desired product, enhance the reaction rate, and stabilize the active catalytic species.

The effect of ligands is evident in the hydrogenation of ketones catalyzed by platinum nanoparticles derived from Pt₂(dba)₃. nih.gov A notable ligand effect was observed where the electronic properties of the N-aryl substituents on imidazolium-amidinate ligands influenced the catalytic activity. Ligands bearing electron-donating groups (p-anisyl) resulted in catalysts that were several times faster than those with electron-withdrawing groups (p-chlorophenyl) for the hydrogenation of electron-poor carbonyl groups. nih.gov This highlights a clear electronic effect transmitted through the ligand to the catalytic surface.

In other transformations, such as the asymmetric dihydroxylation of terminal ethylene (B1197577) derivatives, the combination of Pt₂(dba)₃ with specific chiral ligands is essential for achieving enantioselectivity. karger.com The use of chiral TADDOL-based phenylphosphonite ligands in conjunction with the platinum precursor enables the enantioselective 1,2-diboration of olefins, a key step in the synthesis of chiral diols. karger.com Similarly, an unusual effect has been noted for phosphine (B1218219) ligands, which were found to increase the yield of addition reactions in certain platinum-catalyzed systems. ananikovlab.ru The presence of additives can also have a beneficial impact on catalytic activity, further demonstrating the tunability of these catalytic systems. core.ac.uk

| Ligand/Additive Class | Specific Example(s) | Reaction | Observed Effect |

| Imidazolium-amidinates | ICy·(p-anisyl)NCN vs. ICy·(p-ClC₆H₄)NCN | Ketone Hydrogenation | Electron-donating groups on the ligand significantly increased the reaction rate. nih.gov |

| Chiral Phosphonites | TADDOL-based phenylphosphonites | Asymmetric 1,2-diboration of olefins | Induced high enantioselectivity in the formation of chiral diols. karger.com |

| Phosphines | General phosphine ligands | Addition Reactions | Increased reaction yield. ananikovlab.ru |

Advanced Spectroscopic and Computational Characterization of Tris Dibenzylideneacetone Diplatinum 0 and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural and dynamic investigation of Pt₂(dba)₃ in the solution phase. The combination of multinuclear NMR provides a comprehensive picture of the complex's conformation and fluxional processes.

¹H, ¹³C, and ¹⁹⁵Pt NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental in characterizing the dibenzylideneacetone (B150790) (dba) ligands. These techniques help in assigning the signals corresponding to the olefinic and aromatic protons and carbons of the dba framework. However, it is the application of Platinum-195 (¹⁹⁵Pt) NMR that offers direct insight into the metallic core of the complex.

¹⁹⁵Pt is a spin-½ nucleus with a natural abundance of approximately 33.8%, making it a valuable probe for studying platinum compounds. The ¹⁹⁵Pt chemical shift is highly sensitive to the oxidation state of the platinum, the coordination number, and the nature of the surrounding ligands, spanning a very wide range of over 13,000 ppm. mdpi.comosti.govmdpi.com This sensitivity allows for the detection of subtle changes in the electronic environment of the platinum atoms. In studies of Pt₂(dba)₃, ¹⁹⁵Pt NMR is crucial for confirming the Pt(0) oxidation state and understanding the ligand sphere's influence on the metal centers.

A comprehensive study integrating ¹H, ¹³C, and ¹⁹⁵Pt NMR at a high field (600 MHz) has been instrumental in elucidating the three-dimensional structure of Pt₂(dba)₃ in solution. researchgate.netcmich.edu This research revealed that the complex contains three dba ligands in distinct conformations: s-cis,s-trans; s-trans,s-cis; and s-trans,s-trans, which are uniformly oriented around the diplatinum core. researchgate.netcmich.edu

Below is a table summarizing the application of these NMR techniques in the study of Pt₂(dba)₃.

| NMR Technique | Information Gained |

| ¹H NMR | Provides information on the olefinic and aromatic protons of the dba ligands. Signal multiplicity and coupling constants help in determining the conformation of the coordinated and uncoordinated olefinic moieties. |

| ¹³C NMR | Complements ¹H NMR by providing data on the carbon skeleton of the dba ligands. Isotopic labeling studies can aid in assigning specific signals and understanding ligand exchange processes. |

| ¹⁹⁵Pt NMR | Directly probes the platinum centers, confirming the Pt(0) oxidation state. The chemical shift is highly sensitive to the coordination environment, providing insights into ligand binding and complex symmetry. |

Two-Dimensional NMR Techniques (e.g., EXSY NMR for Dynamic Processes)

The dynamic nature of Pt₂(dba)₃ in solution, involving rapid rearrangements of the dba ligands, is effectively studied using two-dimensional NMR techniques. Exchange Spectroscopy (EXSY) is particularly powerful for investigating chemical exchange processes.

In the context of Pt₂(dba)₃, 2D EXSY NMR experiments have provided direct evidence of the rapid dynamic rearrangements occurring in solution. researchgate.netcmich.edu Cross-peaks in the EXSY spectra indicate exchange between the signals of the olefin protons of the different dba ligands. researchgate.netcmich.edu This demonstrates that the ligands are not static but are undergoing a fluxional process.

X-ray Absorption Fine Structure (EXAFS) Spectroscopy

X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure of a specific element in a material, applicable to crystalline, amorphous, and liquid samples. mdpi.com It provides information on the coordination number, distances, and types of neighboring atoms surrounding the absorbing atom. xrayabsorption.org

While there is a lack of specific EXAFS studies published for the Tris(dibenzylideneacetone)diplatinum(0) complex itself, the technique holds significant potential for its characterization. An EXAFS analysis at the Pt L₃-edge could provide precise information on the Pt-Pt and Pt-C bond distances within the diplatinum core and its coordination sphere. This would be particularly valuable for understanding the Pt-olefin bonding and the geometry of the complex in both solid-state and solution. Furthermore, EXAFS could be used to study the structure of reaction intermediates formed during catalytic cycles involving Pt₂(dba)₃, offering insights into the coordination changes around the platinum centers.

Electron Microscopy Techniques (e.g., TEM for Nanoparticle Characterization)

Tris(dibenzylideneacetone)diplatinum(0) is often utilized as a precursor for the synthesis of platinum nanoparticles, which have wide applications in catalysis. Transmission Electron Microscopy (TEM) is an indispensable tool for the characterization of these resulting nanoparticles.

TEM analysis provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and size distribution. mdpi.com High-resolution TEM (HRTEM) can even reveal the crystalline structure and lattice fringes of individual nanoparticles. researchgate.net While TEM is not typically used to study the molecular structure of the Pt₂(dba)₃ precursor itself, it is critical for evaluating the outcome of synthetic procedures where this complex is used to generate functional nanomaterials. For instance, the morphology of platinum nanoparticles, whether spherical, cubic, or dendritic, can be clearly identified through TEM imaging, which is crucial for correlating the nanoparticle structure with its catalytic activity. mdpi.comresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a vital tool for complementing experimental data and providing deeper insights into the bonding, structure, and reactivity of complex molecules like Pt₂(dba)₃. nih.gov

Electronic Structure Analysis

DFT calculations have been employed to investigate the three-dimensional structure and dynamic behavior of Pt₂(dba)₃. researchgate.netcmich.edu These calculations can predict the stable conformations of the complex and the energy barriers associated with different intramolecular rearrangements.

In the study of the dynamic processes observed by EXSY NMR, DFT was used to consider three possible mechanisms for the chemical exchange. researchgate.netcmich.edu The computational data supported a fluxional isomerization mechanism that involves the successive rotation of dihedral angles within the dba ligands, rather than a dissociative process. researchgate.netcmich.edu This synergy between experimental NMR data and theoretical DFT calculations provides a robust model for the behavior of Pt₂(dba)₃ in solution.

Furthermore, DFT is used to analyze the electronic structure, including the nature of the frontier molecular orbitals (HOMO and LUMO) and the bonding interactions between the platinum atoms and the dba ligands. This analysis is crucial for understanding the reactivity of the complex and its role as a source of Pt(0) in catalysis. The calculations can provide insights into the π-back bonding from the platinum centers to the olefinic moieties of the dba ligands, which influences the stability and fluxionality of the complex. durham.ac.uk

The table below summarizes the key applications of DFT in characterizing Pt₂(dba)₃.

| DFT Application Area | Insights Provided |

| Geometry Optimization | Predicts the most stable three-dimensional structures of the complex, including the various conformations of the dba ligands (s-cis,s-trans; s-trans,s-cis; s-trans,s-trans). |

| Energy Calculations | Determines the relative energies of different isomers and calculates the activation energy barriers for dynamic processes, such as the fluxional isomerization of the ligands, corroborating experimental data from EXSY NMR. researchgate.netcmich.edu |

| Electronic Structure | Analyzes the molecular orbitals (HOMO/LUMO), charge distribution, and the nature of the Pt-olefin bonds. This helps in understanding the complex's reactivity and its function as a Pt(0) source. |

Reaction Pathway Elucidation and Energy Profiles

The elucidation of reaction pathways and the corresponding energy profiles for Tris(dibenzylideneacetone)diplatinum(0) (Pt₂(dba)₃) and its intermediates are crucial for understanding its role in catalysis and materials science. While the solid-state structure has been challenging to fully resolve, studies combining high-field nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations have provided significant insights into its dynamic behavior in solution acs.org.

In solution, Pt₂(dba)₃ undergoes rapid dynamic rearrangements. Evidence for these dynamic processes is observed in the exchange between signals of the olefinic protons of the different dibenzylideneacetone (dba) ligands in Exchange Spectroscopya (EXSY) NMR spectra acs.org. Computational studies, specifically DFT calculations, have been employed to explore the mechanisms of these rearrangements. Three potential pathways for the chemical exchange process have been considered acs.org. These theoretical models suggest that the fluxional isomerization of M₂(dba)₃ (where M is a metal) complexes involves the successive rotation of dihedral angles formed by the carbonyl group and the C=C double bond, without the dissociation of the dba ligands acs.org.

The activation energies for these dynamic rearrangements have been experimentally determined. For the platinum complex, the activation energy is estimated to be 19.9 ± 0.2 kcal/mol. This is slightly higher than the value of 17.9 ± 0.2 kcal/mol determined for the analogous dipalladium complex, Pd₂(dba)₃ acs.org. This difference indicates a higher energy barrier for the intramolecular rearrangement in the platinum complex compared to its palladium counterpart.

A detailed study of the three-dimensional structure of Pt₂(dba)₃ in solution using 600 MHz NMR spectroscopy and molecular modeling has revealed that the complex contains three dba ligands in s-cis,s-trans, s-trans,s-cis, and s-trans,s-trans conformations, which are uniformly oriented around the diplatinum core acs.org. This detailed structural understanding is fundamental to accurately modeling the reaction pathways and energy profiles of its catalytic intermediates.

Table 1: Activation Energies for Dynamic Rearrangements of M₂(dba)₃ Complexes

| Compound | Method | Activation Energy (kcal/mol) |

| Tris(dibenzylideneacetone)diplatinum(0) | EXSY NMR Spectroscopy | 19.9 ± 0.2 |

| Tris(dibenzylideneacetone)dipalladium(0) | EXSY NMR Spectroscopy | 17.9 ± 0.2 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and materials at an atomic level. While specific MD simulation studies focused solely on Tris(dibenzylideneacetone)diplatinum(0) are not widely available in the literature, the application of this technique to other organoplatinum complexes highlights its potential for characterizing Pt₂(dba)₃.

MD simulations can provide insights into the conformational changes, solvent effects, and interaction dynamics of platinum complexes. For instance, MD simulations have been extensively used to investigate the interaction of platinum-based anticancer drugs, such as cisplatin, with DNA. These studies have elucidated the mechanism of drug-DNA binding and the resulting structural distortions of the DNA molecule ibm.comnih.gov. Similarly, MD simulations could be employed to model the interaction of Pt₂(dba)₃ with substrates in a catalytic cycle, providing a dynamic picture of the reaction mechanism.

Furthermore, MD simulations are valuable for understanding the properties of platinum at the nanoscale. Studies have been conducted to evaluate different force fields for accurately modeling platinum nanoparticles, which are crucial for catalytic applications osti.gov. The stability of different nanoparticle shapes and sizes can be assessed, which is relevant to the use of Pt₂(dba)₃ as a precursor for platinum nanoparticles.

For a molecule like Pt₂(dba)₃, MD simulations could be used to:

Explore the conformational landscape of the dba ligands and the Pt-Pt core in different solvent environments.

Simulate the ligand exchange processes that are fundamental to its catalytic activity.

Investigate the aggregation behavior of the complex in solution.

Model the initial stages of thermal decomposition to complement experimental techniques like Thermogravimetric Analysis.

The development of accurate force fields for organoplatinum complexes is a critical aspect of obtaining meaningful results from MD simulations. These force fields need to correctly describe the bonding, angles, and non-bonded interactions involving the platinum atoms and the organic ligands.

Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is an experimental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. While specific TGA data for Tris(dibenzylideneacetone)diplatinum(0) is not readily found in the reviewed literature, the thermal behavior of other organoplatinum complexes has been investigated, providing a framework for understanding the potential thermal decomposition pathways of Pt₂(dba)₃.

TGA studies on various platinum complexes reveal that the decomposition process is often complex and can involve multiple steps. For example, the thermal decomposition of platinum(II) and palladium(II) thiosaccharinate complexes with diphosphine or bipyridine ligands has been studied by TGA and differential thermal analysis (DTA) jmaterenvironsci.com. These studies show that the thermal stability and decomposition products are highly dependent on the nature of the ligands coordinated to the platinum center jmaterenvironsci.com.

In general, the thermal decomposition of organoplatinum complexes can proceed through several mechanisms, including:

Ligand dissociation: The initial step often involves the loss of one or more ligands.

Reductive elimination: This process can lead to the formation of new organic molecules and a lower oxidation state of the platinum center.

Intramolecular rearrangements: The complex may undergo structural changes at elevated temperatures.

For Pt₂(dba)₃, a TGA experiment would be expected to show a multi-stage weight loss corresponding to the decomposition and volatilization of the dba ligands, ultimately leaving a residue of platinum metal or platinum oxide, depending on the atmosphere used (inert or oxidative). The temperatures at which these weight losses occur would provide information about the thermal stability of the complex.

The table below presents hypothetical decomposition steps for Pt₂(dba)₃ based on the general behavior of organometallic complexes, which could be verified and quantified through experimental TGA.

Table 2: Hypothetical Thermogravimetric Analysis Data for Tris(dibenzylideneacetone)diplatinum(0)

| Temperature Range (°C) | Proposed Process | Theoretical Weight Loss (%) |

| T₁ - T₂ | Loss of one dibenzylideneacetone ligand | ~21.4 |

| T₂ - T₃ | Loss of a second dibenzylideneacetone ligand | ~21.4 |

| T₃ - T₄ | Loss of the final dibenzylideneacetone ligand | ~21.4 |

| > T₄ | Formation of Platinum residue |

Note: The actual temperature ranges and weight losses would need to be determined experimentally.

The study of the thermal decomposition of platinum complexes is also relevant to understanding competing homogeneous and heterogeneous catalytic pathways, as thermal decomposition can lead to the formation of catalytically active platinum(0) nanoparticles harvard.edu.

Tris Dibenzylideneacetone Diplatinum 0 in Materials Science and Advanced Applications

Precursor for Nanoscale Catalysts and Functional Materials

Tris(dibenzylideneacetone)diplatinum(0) is recognized as a precursor material for the synthesis of platinum-based functional materials, including nanoscale catalysts. americanelements.comamericanelements.com As a source of soluble, zero-valent platinum, Pt₂(dba)₃ can be used to generate platinum nanoparticles (PtNPs) under controlled conditions. The process typically involves the chemical reduction or thermal decomposition of the complex to release Pt(0) atoms, which then aggregate into nanoclusters.

The choice of the platinum precursor is a critical factor that influences the size, morphology, and ultimately the catalytic performance of the resulting nanoparticles. researchgate.net While various platinum salts such as hexachloroplatinic(IV) acid (H₂PtCl₆) and platinum(II) nitrate (Pt(NO₃)₂) are commonly used, organometallic precursors like Pt₂(dba)₃ offer an alternative route in non-aqueous systems. researchgate.netmdpi.com The analogous palladium complex, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is well-documented as a precursor for palladium nanoparticles, where its decomposition to form Pd(0) colloids is a key step in generating catalytically active species. newsobserver.com Research on Pd₂(dba)₃ has shown that commercial samples of the precursor can contain a significant percentage of nanoparticles, highlighting the compound's role as both a direct source and a precursor. acs.org This suggests a similar potential for Pt₂(dba)₃ in the controlled synthesis of platinum nanomaterials for applications in catalysis and functional material design. bohrium.com

| Platinum Precursor Type | Common Examples | Key Characteristics for Nanoparticle Synthesis |

|---|---|---|

| Inorganic Salts (Halides) | Hexachloroplatinic(IV) acid (H₂PtCl₆) | Water-soluble; widely used in aqueous reduction methods; can result in smaller particle sizes. researchgate.net |

| Inorganic Salts (Nitrates) | Platinum(II) nitrate (Pt(NO₃)₂) | Used in impregnation methods for supported catalysts; anion can influence support interaction. researchgate.net |

| Amine Complexes | Tetraammineplatinum(II) nitrate (Pt(NH₃)₄(NO₃)₂) | Stable complexes often used for deposition on acidic supports. researchgate.net |

| Organometallic Complexes | Tris(dibenzylideneacetone)diplatinum(0) (Pt₂(dba)₃) | Soluble in organic solvents; serves as a source of Pt(0); suitable for non-aqueous synthesis routes. americanelements.comstrem.com |

Applications in Optoelectronic Materials

The unique electronic properties of platinum-containing compounds make them suitable for use in optoelectronic materials. americanelements.com Tris(dibenzylideneacetone)diplatinum(0) is identified as a precursor material with applications in the manufacturing of Light-Emitting Diodes (LEDs). americanelements.comamericanelements.com

In the field of Organic Light-Emitting Diodes (OLEDs), platinum complexes play a crucial role as phosphorescent emitters. nih.govresearchgate.net These materials are central to achieving high device efficiency. Unlike fluorescent emitters, which are limited to a theoretical maximum internal quantum efficiency (IQE) of 25%, phosphorescent emitters can harvest both singlet and triplet excitons, enabling a potential IQE of 100%. google.com

Pt₂(dba)₃ serves as a versatile precursor for the synthesis of the highly specialized and complex platinum(II) emitters that are incorporated into OLED devices. The development of stable and efficient blue phosphorescent emitters remains a significant challenge in the OLED industry, and platinum(II) complexes are a major focus of research to address this issue. nih.govosti.gov By designing rigid molecular structures for these Pt(II) emitters, researchers can suppress intermolecular interactions and reduce efficiency roll-off at high brightness, leading to devices with high color purity and long operational lifetimes. researchgate.net The use of Pt₂(dba)₃ as a starting material provides a foundational component for building these sophisticated emitter molecules tailored for high-performance displays and lighting.

| Performance Metric | Reported Value for a High-Performance Blue Pt(II)-based OLED researchgate.net | Significance in OLED Technology |

|---|---|---|

| Maximum External Quantum Efficiency (EQE) | 31.3% (bottom-emitting), 49.5% (top-emitting) | Measures the ratio of photons emitted to electrons injected; a key indicator of overall device efficiency. |

| EQE at 1000 cd/m² | 31.3% (bottom-emitting), 46.4% (top-emitting) | Indicates efficiency retention at practical brightness levels for displays. |

| Full-Width at Half-Maximum (FWHM) | 17.1 nm (bottom-emitting), 13.1 nm (top-emitting) | A narrower FWHM signifies higher color purity, which is crucial for vibrant and accurate displays. |

| Half-Lifetime (LT₅₀) at 1000 cd/m² | 670 hours | Measures the operational stability and longevity of the device, a critical parameter for commercial viability. |

Thin Film Deposition Precursors

Tris(dibenzylideneacetone)diplatinum(0) is a precursor material suitable for thin film deposition processes. americanelements.com Such organometallic compounds are essential in techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), which are used to create highly pure and uniform thin films for microelectronics and other advanced applications. researchgate.netnih.gov

The suitability of a compound as a CVD or ALD precursor depends on a combination of properties, including sufficient volatility to be transported into the deposition chamber, and thermal stability to prevent decomposition in transit but allow for controlled reaction on the substrate surface. researchgate.net Organometallic precursors like Pt₂(dba)₃ are designed to decompose cleanly, leaving behind a film of the desired material—in this case, pure platinum—while the organic ligands are removed as volatile byproducts. ALD, in particular, relies on self-limiting surface reactions to deposit films with atomic-level precision, enabling the creation of conformal coatings on complex three-dimensional structures. researchgate.netunipress.waw.pl The use of Pt₂(dba)₃ as a platinum source allows for the fabrication of platinum thin films with specific thicknesses and properties required for applications such as electrodes, catalysts, and protective coatings. americanelements.com

| Deposition Technique | Precursor State | Deposition Principle | Key Advantages |

|---|---|---|---|

| Physical Vapor Deposition (PVD) | Solid (Target) | Physical sputtering or evaporation of a target material onto the substrate. | High purity films, good for many metals. |

| Chemical Vapor Deposition (CVD) | Gas/Vapor | Chemical reaction of volatile precursors on a heated substrate surface. | Good conformal coverage, high deposition rates. |

| Atomic Layer Deposition (ALD) | Gas/Vapor | Sequential, self-limiting surface reactions of alternating precursors. nih.gov | Excellent conformality, precise thickness control at the angstrom level, low defect density. unipress.waw.pl |

Role in the Synthesis of Complex Organometallic Structures

Beyond its direct use as a precursor for materials, Tris(dibenzylideneacetone)diplatinum(0) is a widely used starting material in platinum chemistry for the synthesis of more complex platinum compounds and organometallic structures. bohrium.com The utility of Pt₂(dba)₃ in this context is largely due to the labile nature of the dibenzylideneacetone (B150790) (dba) ligands. These olefin-based ligands are easily displaced by a wide range of other ligands, such as phosphines or N-heterocyclic carbenes, allowing chemists to construct new organoplatinum complexes with tailored electronic and steric properties.

This reactivity is analogous to that of the more extensively studied Pd₂(dba)₃, which is a cornerstone reagent for generating catalytically active palladium complexes in situ. wikipedia.orguvic.ca By reacting Pt₂(dba)₃ with specific ligands, researchers can synthesize a diverse array of structures, including:

Catalytically Active Species: Generating well-defined platinum catalysts for specific organic transformations.

Dinuclear and Cluster Complexes: Building multinuclear platinum structures or mixed-metal clusters that can exhibit unique reactivity. alaska.edubath.ac.uk

Novel Organoplatinum(II) and (IV) Compounds: Exploring new coordination environments and oxidation states for applications in medicine and materials science. nih.govnih.gov

The role of Pt₂(dba)₃ as a versatile source of Pt(0) makes it an indispensable tool for fundamental research and the development of new organoplatinum chemistry. bohrium.com

| Platinum Precursor | Typical Reaction | Resulting Complex Organometallic Structure | Reference |

|---|---|---|---|

| Tris(dibenzylideneacetone)diplatinum(0) [Pt₂(dba)₃] | Ligand displacement | Various Pt(0) and Pt(II) complexes | bohrium.com |

| [Pt(μ-Cl)(MeEug)]₂ | Reaction with amine ligands (e.g., 8-hydroxyquinoline) | Organoplatinum(II) complexes with chelating ligands | nih.gov |

| [Pt(CH₃)₃(μ₃-I)]₄ | Reaction with Lewis bases (e.g., adenine) | Dinuclear organoplatinum(IV) complexes | alaska.edunih.gov |

| [Os₃(μ-H)₂(CO)₁₂] | Reaction with [Rh(CO)₂Cl]₂ | Mixed-metal Osmium-Rhodium clusters | bath.ac.uk |

Future Research Horizons for Tris(dibenzylideneacetone)diplatinum(0)

Tris(dibenzylideneacetone)diplatinum(0), with the chemical formula Pt₂(dba)₃, is an organometallic complex that serves as a source of zero-valent platinum. While its palladium counterpart, Pd₂(dba)₃, is extensively used and studied in organic synthesis, the platinum analogue presents a distinct and less explored frontier. Future research is poised to unlock its unique potential, focusing on novel synthesis, expanded catalytic applications, and new roles in material science.

Q & A

Q. How do steric and electronic modifications of dba ligands alter Pt₂dba₃’s reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.